molecular formula C7H5NO B12057405 Phenyl isocyanate-15N CAS No. 1013427-71-8

Phenyl isocyanate-15N

Cat. No.: B12057405
CAS No.: 1013427-71-8
M. Wt: 120.11 g/mol
InChI Key: DGTNSSLYPYDJGL-VJJZLTLGSA-N
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Description

Phenyl isocyanate-15N is a nitrogen-15 labeled compound with the molecular formula C6H515NCO. It is an isotopically labeled version of phenyl isocyanate, where the nitrogen atom is replaced with the nitrogen-15 isotope. This compound is used in various scientific research applications due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl isocyanate-15N can be synthesized through the catalytic decomposition of methyl N-phenyl carbamate. This method involves the use of a bismuth oxide (Bi2O3) catalyst. The reaction is carried out at the boiling temperature of o-dichlorobenzene under normal pressure. The optimal reaction conditions include a mass ratio of catalyst to methyl N-phenyl carbamate of 0.05, a mass ratio of o-dichlorobenzene to methyl N-phenyl carbamate of 15:1, and a reaction time of 60 minutes .

Industrial Production Methods

Traditionally, phenyl isocyanate is produced by the phosgenation of aniline. this method involves handling toxic phosgene and produces highly corrosive by-products. To minimize environmental impact, green routes without the phosgenation step have been developed. These methods involve the catalytic production of methyl N-phenyl carbamate from aniline and dimethyl carbonate, followed by its decomposition .

Chemical Reactions Analysis

Types of Reactions

Phenyl isocyanate-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenyl isocyanate-15N is used in various scientific research applications, including:

Mechanism of Action

Phenyl isocyanate-15N exerts its effects through the formation of urethanes by reacting with alcohols. The reaction involves the interaction of phenyl isocyanate with organotin alkoxide to form a carbamate, which then reacts with an alcohol molecule to produce urethane and regenerate the organotin alkoxide . This mechanism is crucial in the formation of polyurethanes and other related compounds.

Comparison with Similar Compounds

Phenyl isocyanate-15N is compared with other similar compounds such as:

    Phenyl isocyanate: The non-labeled version with similar chemical properties but without the isotopic labeling.

    Methyl isocyanate: A smaller isocyanate compound used in the production of pesticides.

    Ethyl isocyanate: Another isocyanate compound used in organic synthesis.

This compound is unique due to its isotopic labeling, which makes it valuable for research applications that require tracking of nitrogen atoms.

Properties

CAS No.

1013427-71-8

Molecular Formula

C7H5NO

Molecular Weight

120.11 g/mol

IUPAC Name

(oxomethylideneamino)benzene

InChI

InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i8+1

InChI Key

DGTNSSLYPYDJGL-VJJZLTLGSA-N

Isomeric SMILES

C1=CC=C(C=C1)[15N]=C=O

Canonical SMILES

C1=CC=C(C=C1)N=C=O

Origin of Product

United States

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